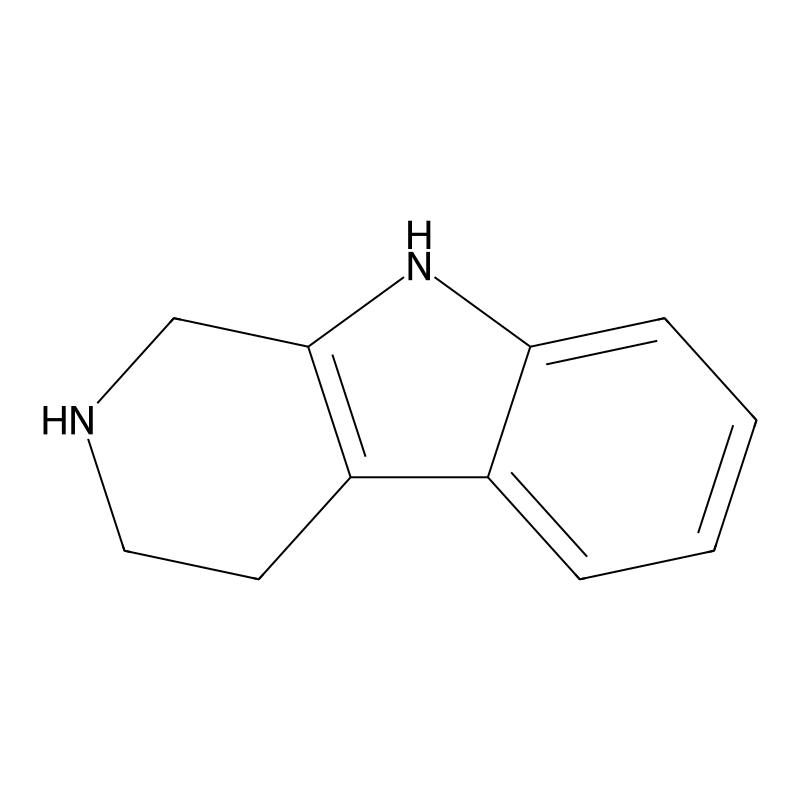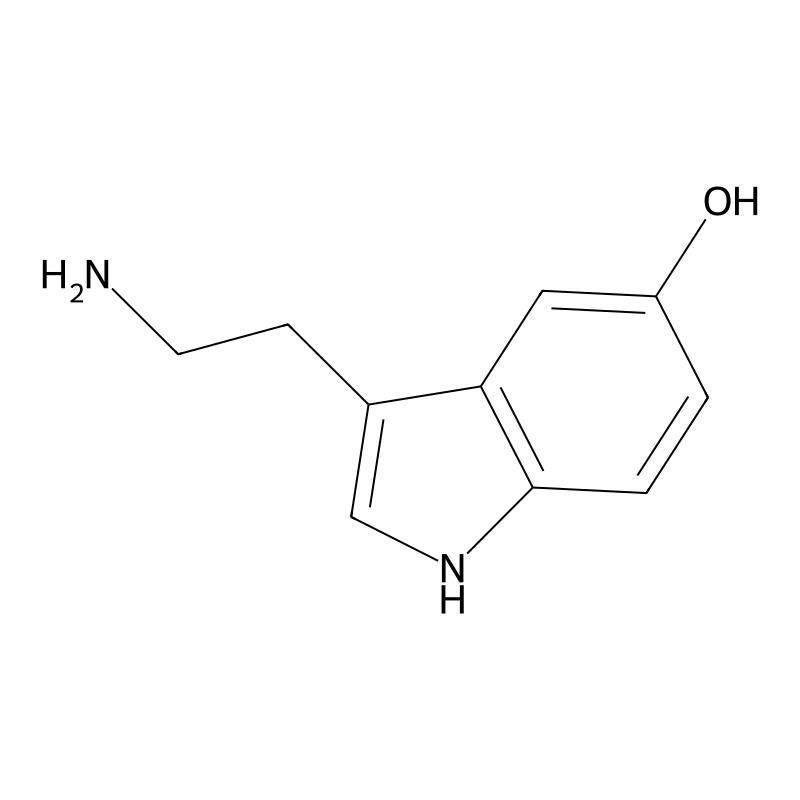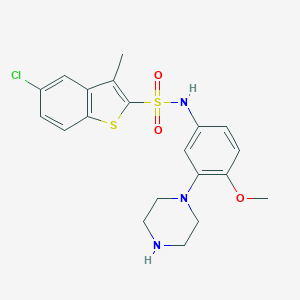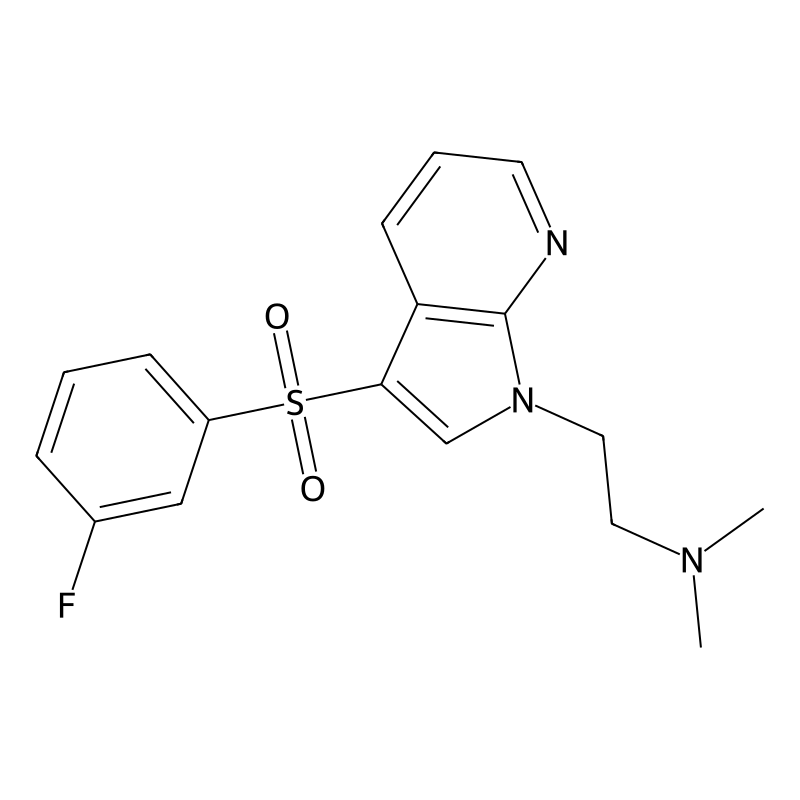Serotonin Receptor 2 & STAT3 Signaling
CAS No.:510-74-7
Molecular Formula:C22H26FN3O2
Molecular Weight:383.5 g/mol
Availability:
In Stock
CAS No.:15532-75-9
Molecular Formula:C11H13F3N2
Molecular Weight:230.23 g/mol
Availability:
In Stock
CAS No.:16502-01-5
Molecular Formula:C11H12N2
Molecular Weight:172.23 g/mol
Availability:
In Stock
CAS No.:50-67-9
Molecular Formula:C10H12N2O
Molecular Weight:176.21 g/mol
Availability:
In Stock
CAS No.:209481-20-9
Molecular Formula:C20H22ClN3O3S2
Molecular Weight:452.0 g/mol
Availability:
In Stock
CAS No.:633304-27-5
Molecular Formula:C17H18FN3O2S
Molecular Weight:347.4 g/mol
Availability:
In Stock
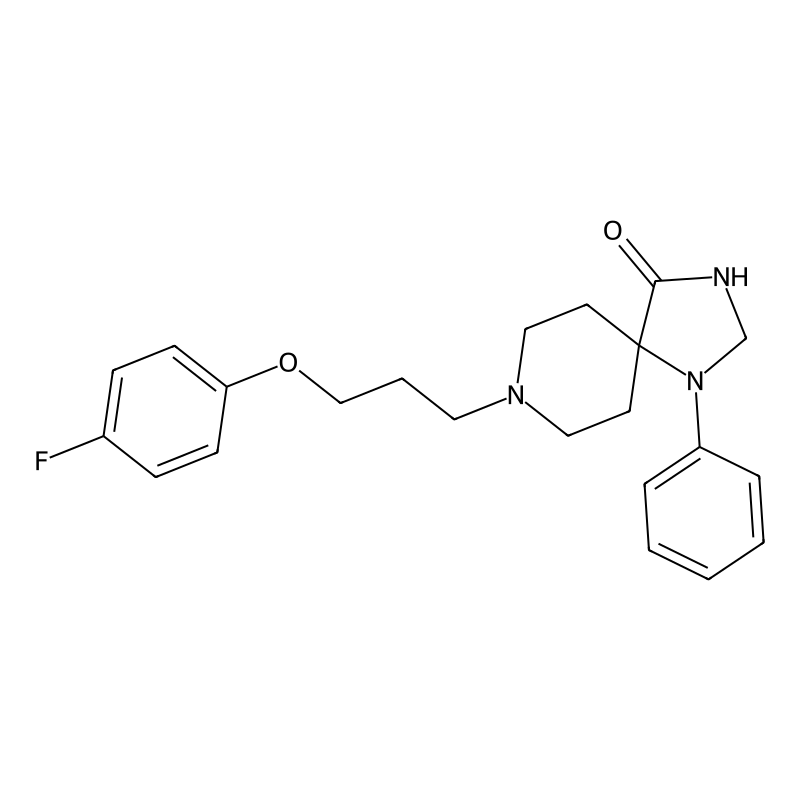
![1-[3-(Trifluoromethyl)phenyl]piperazine](/img/structure-2d/800/S545094.png)
